Suc-AAPK-pNA Exhibits a 1750-fold Higher Km for Trypsin Compared to Suc-AAPF-pNA's Km for Chymotrypsin, Defining Distinct Enzyme Targeting
Suc-AAPK-pNA displays a Michaelis-Menten constant (Km) of 105 mM for wild-type trypsin and 651 mM for the K188D/D189K trypsin mutant, underscoring its role as a trypsin-selective substrate [1]. In contrast, the widely used analog Suc-AAPF-pNA exhibits a Km of only 60 µM (0.06 mM) for chymotrypsin . This stark difference in Km (105 mM vs 0.06 mM) highlights the profound impact of the P1 residue on enzyme recognition; substituting the lysine in Suc-AAPK-pNA with phenylalanine in Suc-AAPF-pNA shifts the substrate preference from trypsin-like to chymotrypsin-like proteases.
| Evidence Dimension | Michaelis-Menten constant (Km) |
|---|---|
| Target Compound Data | Km = 105 mM (wild-type trypsin); Km = 651 mM (K188D/D189K trypsin mutant) |
| Comparator Or Baseline | Suc-AAPF-pNA: Km = 60 µM (0.06 mM) for chymotrypsin |
| Quantified Difference | Km of Suc-AAPK-pNA for trypsin is 1750-fold higher than Km of Suc-AAPF-pNA for chymotrypsin |
| Conditions | Assays conducted using purified enzymes; specific buffer conditions not detailed in reference. |
Why This Matters
The divergent Km values directly inform enzyme selection: Suc-AAPK-pNA is the appropriate substrate for trypsin activity measurements, whereas Suc-AAPF-pNA is optimized for chymotrypsin and cathepsin G assays; using the wrong substrate will yield minimal or zero signal.
- [1] Suc-AAPK-pNA. GlpBio. GA23533. View Source
